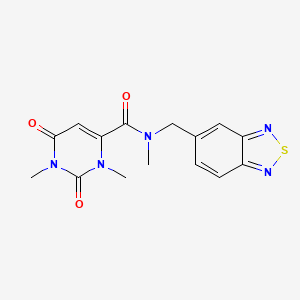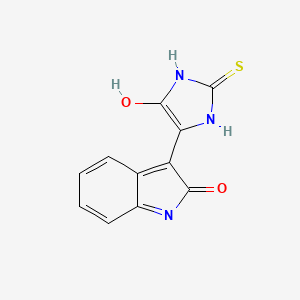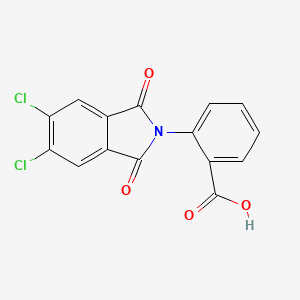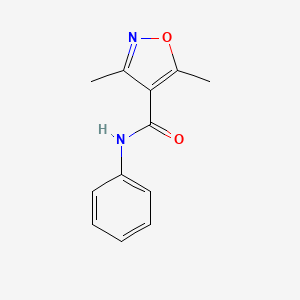![molecular formula C18H21N7O2 B5525623 N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)
N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide typically involves multi-step chemical reactions. For instance, the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives from 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate, demonstrates a method for constructing complex molecules with triazolyl components (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by spectroscopic techniques such as 1H NMR and IR. These methods provide insights into the arrangement of atoms and the presence of functional groups, essential for understanding the compound's chemical behavior and potential interactions (Panchal & Patel, 2011).
Chemical Reactions and Properties
Compounds like N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide participate in a variety of chemical reactions, including cyclization, amidation, and reactions with hydrazine. These reactions often lead to the formation of new rings and functional groups, expanding the compound's chemical versatility and potential applications (Panchal & Patel, 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the primary applications of derivatives related to this chemical structure is their antimicrobial properties. A study by Majithiya and Bheshdadia (2022) synthesized novel derivatives and evaluated their antimicrobial activity against selected bacterial and fungal strains. This research highlights the compound's potential in addressing microbial resistance through novel antimicrobial agents.
Antitumor and Antimicrobial Activities
Further research by Riyadh (2011) on N-arylpyrazole-containing enaminones, derived through reactions involving similar compounds, showed promising results in both antitumor and antimicrobial activities. These findings support the compound's versatility in contributing to the development of new treatments for cancer and infections.
Anticancer Activity
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, as investigated by Rahmouni et al. (2016), demonstrated anticancer and anti-5-lipoxygenase agents. This study underscores the potential therapeutic applications of this chemical framework in designing anticancer drugs.
Synthesis and Antimicrobial Activity of Derivatives
Research by Abunada et al. (2008) focused on synthesizing new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, demonstrating their antimicrobial activity. This exploration contributes to the search for new antimicrobial compounds in the fight against resistant strains of bacteria and fungi.
Propiedades
IUPAC Name |
N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-13-22-25(15-7-5-4-6-8-15)18(27)24(13)12-16(26)23(3)11-14-9-20-17(19-2)21-10-14/h4-10H,11-12H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJIQTSLWPDIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)N(C)CC2=CN=C(N=C2)NC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)


![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)